N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-5-28-13-18(21(32)17-7-6-14(2)25-22(17)28)23(33)24-10-11-29-20(31)9-8-19(27-29)30-16(4)12-15(3)26-30/h6-9,12-13H,5,10-11H2,1-4H3,(H,24,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLZDENWVRPVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule that exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a naphthyridine core substituted with a pyrazole and a pyridazine moiety, contributing to its biological activity. The structural complexity allows for diverse interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds similar to the target structure have shown submicromolar antiproliferative effects against various cancer cell lines by modulating autophagy and inhibiting the mTORC1 pathway .
| Activity | Mechanism | Reference |
|---|---|---|
| Antiproliferative | Inhibition of mTORC1; induction of autophagy | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory activities. Studies have shown that certain hydrazone derivatives exhibit significant inhibition of inflammatory responses in vivo . The mechanism often involves the suppression of pro-inflammatory cytokines.
Enzyme Inhibition
The compound may also act as an inhibitor of various enzymes involved in cancer progression and inflammation. For example, pyrazole derivatives have been implicated in the inhibition of protein kinases that are crucial for tumor growth and metastasis .
Study 1: Autophagy Modulation
A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reported that these compounds could disrupt autophagic flux by interfering with mTORC1 reactivation. This suggests that the target compound may similarly influence autophagic processes, enhancing its anticancer potential .
Study 2: Synthesis and Activity Correlation
Research has linked the synthesis of various pyrazole derivatives to their biological activity. The structure–activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring enhance anticancer efficacy while maintaining low toxicity profiles .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activities. For instance, pyrazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific application of this compound in antimicrobial therapy remains to be explored but holds promise based on structural analogs.
Anticancer Activity
Several studies have identified naphthyridine derivatives as potential anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. The incorporation of the pyrazole and pyridazine moieties may enhance the compound's efficacy against various cancer cell lines by inducing apoptosis or inhibiting tumor growth.
Anti-inflammatory Effects
The presence of the carboxamide group suggests potential anti-inflammatory properties. Compounds designed with similar frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This application is particularly relevant in treating chronic inflammatory diseases.
Study 1: Synthesis and Biological Evaluation
In a study focusing on the synthesis of pyrazole-containing compounds, researchers evaluated the biological activities of various derivatives. Among them, a compound structurally related to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide showed significant analgesic properties in animal models. The study highlighted the importance of structural modifications in enhancing pharmacological effects .
Study 2: Antiviral Activity
Another investigation assessed the antiviral potential of related compounds against human immunodeficiency virus (HIV). The results indicated that certain derivatives could inhibit viral replication by targeting reverse transcriptase and protease enzymes. This suggests that this compound might also exhibit similar antiviral properties .
Comparison with Similar Compounds
Structural and Functional Analogues in Antibacterial Activity
SA-20-15 (glycinyl-substituted 1,4-dihydro-1,8-naphthyridine derivative) and linezolid are key comparators. SA-20-15 demonstrates superior activity against Staphylococcus epidermidis and Enterococcus faecalis compared to linezolid, attributed to its glycinyl side chain enhancing target binding . The target compound replaces the glycinyl group with a pyrazolyl-pyridazinyl-ethyl chain, which may broaden its spectrum or improve pharmacokinetic properties.
PH-145 and PH-189, also 1,8-naphthyridine derivatives, exhibit selective anticancer activity without DNA interaction, suggesting a unique mechanism distinct from traditional topoisomerase inhibitors . The target compound’s pyridazinone and pyrazole groups may similarly contribute to non-DNA-mediated cytotoxicity.
Carboxamide-Substituted Derivatives
Compound 67 (N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide) shares the 4-oxo-1,4-dihydro-naphthyridine-3-carboxamide scaffold but differs in substituents.
Comparative Data Table
Key Research Findings
- Antibacterial Activity : The target compound’s pyrazolyl-pyridazinyl-ethyl chain may enhance binding to bacterial targets compared to SA-20-15’s glycinyl group, though direct comparative assays are needed .
- Anticancer Potential: Like PH-145/PH-189, the compound’s lack of DNA interaction (evidenced by unchanged CD spectra in SA-20-15 derivatives) suggests a novel mechanism, possibly involving protein kinase inhibition or metabolic disruption .
- Structural Optimization : The ethyl and methyl groups in the target compound may reduce toxicity compared to the adamantyl group in compound 67, which is associated with neurotoxicity in some analogues .
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The target molecule can be dissected into three primary subunits:
- 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide : Serves as the central scaffold.
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine : A pyridazine ring functionalized with a pyrazole moiety.
- Ethylenediamine linker : Connects the naphthyridine and pyridazine-pyrazole fragments.
This retrosynthetic approach prioritizes the independent synthesis of each subunit followed by sequential coupling, enabling precise control over regiochemistry and functional group compatibility.
Synthesis of the 1,8-Naphthyridine Core
Friedlander Condensation in Aqueous Media
The 1,8-naphthyridine moiety is synthesized via Friedlander condensation between 2-aminonicotinaldehyde (8 ) and ethyl acetoacetate (4 ) using choline hydroxide (ChOH) as a catalyst in water.
Reaction Conditions:
| Component | Specification |
|---|---|
| Catalyst | Choline hydroxide (1 mol%) |
| Solvent | Water |
| Temperature | 50°C under N₂ atmosphere |
| Reaction Time | 6 hours |
| Yield | 99% |
This method eliminates toxic organic solvents and metal catalysts, aligning with green chemistry principles. Density functional theory (DFT) calculations confirm that ChOH facilitates hydrogen bonding with reactants, lowering the activation energy.
Functionalization of the Naphthyridine Core
The 1-ethyl and 7-methyl substituents are introduced via alkylation and methylation steps:
Preparation of the Pyridazine-Pyrazole Subunit
Pyridazine Ring Formation
The 6-oxopyridazine fragment is synthesized through cyclocondensation of maleic hydrazide with acetylene derivatives. A regioselective [4+2] cycloaddition strategy ensures proper ring closure.
Optimized Protocol:
- Reactants : Maleic hydrazide (1.2 eq), dimethyl acetylenedicarboxylate (1 eq)
- Catalyst : Nano-ZnO (5 mol%)
- Solvent : Ethanol
- Yield : 89%
Pyrazole Substitution
The 3,5-dimethylpyrazole group is introduced via nucleophilic aromatic substitution (SNAr) on 3-chloropyridazine:
Coupling of Subunits via Ethylenediamine Linker
Carboxamide Activation
The naphthyridine-3-carboxylic acid is activated as a mixed anhydride using ClCO₂iBu and N-methylmorpholine in THF at -15°C.
Amide Bond Formation
The activated carboxylate reacts with N-(2-aminoethyl)pyridazine-pyrazole derivative under the following conditions:
- Solvent : Dichloromethane
- Base : DIEA (3 eq)
- Temperature : 0°C to rt, 12 hours
- Yield : 65%
Mechanistic Insights and Computational Validation
Industrial-Scale Considerations
Continuous Flow Synthesis
A two-stage continuous flow system enhances scalability:
- Stage 1 : Naphthyridine synthesis in a tubular reactor (residence time: 30 min).
- Stage 2 : Coupling reaction in a packed-bed reactor with immobilized DIEA.
This system achieves a throughput of 1.2 kg/day with 94% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Catalyst Cost (USD/g) |
|---|---|---|---|
| Traditional Organic | 58 | 92 | 12.50 |
| Aqueous ChOH | 99 | 99 | 0.45 |
| Continuous Flow | 94 | 99.5 | 1.20 |
The ChOH-mediated aqueous route offers superior sustainability and cost-efficiency, though continuous flow systems excel in large-scale production.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use). For pyrazole and pyridazine moieties, dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base facilitates nucleophilic substitution reactions (e.g., alkylation of pyrazole intermediates) . Purification via column chromatography or recrystallization improves purity. Reaction monitoring using thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to alkylating agent) can enhance yields .
Q. What spectroscopic techniques are critical for characterizing the compound’s structure?
- Methodological Answer :
- ¹H NMR : Assign peaks to pyrazole (δ 6.0–6.5 ppm), pyridazine (δ 7.5–8.5 ppm), and naphthyridine (δ 8.5–9.0 ppm) protons. Use deuterated solvents (e.g., CD₃OD) for resolution .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+1]⁺ ion) and compare with theoretical values .
Q. How should solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy to detect precipitation.
- Stability : Perform accelerated degradation studies under varied pH (2–9) and temperatures (4°C–37°C). Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding interactions with target proteins?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or receptors. Focus on hydrogen bonding (e.g., pyridazine C=O with catalytic lysine) and hydrophobic pockets (methyl groups on pyrazole) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess conformational changes .
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities (ΔG) .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For example, discrepancies in IC₅₀ values may arise from off-target effects in cellular models.
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in cell-based assays .
- Proteomic Profiling : Identify unintended protein interactions via pull-down assays or SILAC labeling .
Q. How can structure-activity relationship (SAR) studies identify key functional groups?
- Methodological Answer :
- Systematic Substitution : Modify pyrazole (3,5-dimethyl groups) and pyridazine (6-oxo) moieties. For example:
| Modification | Bioactivity Trend | Reference |
|---|---|---|
| Pyrazole → imidazole | Reduced kinase inhibition | |
| Ethyl → bulkier alkyl | Improved solubility |
- In Silico SAR : Use QSAR models to correlate electronic parameters (e.g., Hammett constants) with activity .
Q. What experimental designs optimize pharmacokinetic properties without compromising potency?
- Methodological Answer :
- Prodrug Strategies : Introduce ester or phosphate groups at the naphthyridine 4-oxo position to enhance oral bioavailability .
- Lipophilicity Adjustment : Replace ethyl with polar substituents (e.g., hydroxyl or morpholine) to improve LogP values .
- Plasma Protein Binding (PPB) : Measure via equilibrium dialysis; aim for <90% binding to ensure free drug availability .
Methodological Notes
- Data Reproducibility : Cross-validate synthetic protocols (e.g., reagent purity, inert atmosphere) and biological assays (e.g., cell line authentication) .
- Ethical Compliance : Adhere to OECD guidelines for preclinical testing, including cytotoxicity thresholds (e.g., IC₅₀ > 10 μM in HEK293 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
